molecular formula C11H14O2 B153483 Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate CAS No. 847144-24-5

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate

Cat. No.: B153483
CAS No.: 847144-24-5
M. Wt: 178.23 g/mol
InChI Key: ZQXFAZSXEWIKEQ-BYFNFPHLSA-N
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Description

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is an organic compound characterized by its conjugated polyene structure This compound is a methyl ester derivative of deca-2,4,6,8-tetraenoic acid, featuring a series of alternating double bonds that contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate typically involves the esterification of deca-2,4,6,8-tetraenoic acid with methanol. This reaction is often catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions generally include refluxing the mixture to ensure complete conversion of the acid to its methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid are used to accelerate the esterification reaction, and the process is optimized to minimize by-products and maximize the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds into single bonds, leading to saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce fully saturated esters.

Scientific Research Applications

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound to study conjugated systems and their reactivity.

    Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a precursor for pharmaceuticals.

    Industry: It is used in the synthesis of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The conjugated double bonds allow the compound to participate in electron transfer reactions, influencing various biochemical pathways. These interactions can modulate the activity of enzymes and affect cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl (2E,4E,6E,8E,10E,12E,14E)-15-(1-hydroxy-2,2,6-trimethyl-6-[(trimethylsilyl)oxy]cyclohexyl)-4,9,13-trimethyl-2,4,6,8,10,12,14-pentadecaheptaenoate
  • Methyl (2E,4E,6E,8E,10E,12E,14E,16E,18E,20E)-4,8,13,17,21,25-hexamethyl-2,4,6,8,10,12,14,16,18,20,24-hexacosaundecaenoate

Uniqueness

Methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate is unique due to its specific conjugated polyene structure, which imparts distinct chemical reactivity and potential applications. Its relatively simple structure compared to more complex polyenes makes it an ideal model compound for studying fundamental chemical and biological processes.

Properties

IUPAC Name

methyl (2E,4E,6E,8E)-deca-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H,1-2H3/b4-3+,6-5+,8-7+,10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQXFAZSXEWIKEQ-BYFNFPHLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC=CC=CC=CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C=C/C=C/C=C/C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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